N,1-dimethylcyclopentan-1-amine
Overview
Description
N,1-dimethylcyclopentan-1-amine: is an organic compound with the molecular formula C7H15N It is a derivative of cyclopentane, where one of the hydrogen atoms on the nitrogen atom is replaced by a methyl group, and one of the hydrogen atoms on the cyclopentane ring is also replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N,1-dimethylcyclopentan-1-amine involves the reductive amination of cyclopentanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Cyclopentylamine: Another method involves the alkylation of cyclopentylamine with methyl iodide under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,1-dimethylcyclopentan-1-amine can undergo oxidation reactions to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Secondary amines.
Substitution Products: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,1-dimethylcyclopentan-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It can be used as a model compound to investigate the metabolism and pharmacokinetics of amines.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of drugs. Its structural properties make it a valuable scaffold for designing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed as a catalyst or catalyst precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N,1-dimethylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Cyclopentylamine: A primary amine with a similar cyclopentane ring structure but without the methyl substitutions.
N-methylcyclopentylamine: A secondary amine with a single methyl group attached to the nitrogen atom.
N,N-dimethylcyclopentylamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
Uniqueness: N,1-dimethylcyclopentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N,1-dimethylcyclopentan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7(8-2)5-3-4-6-7/h8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSBZWPLJHUBPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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